molecular formula C29H26BrN B8330170 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine

7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine

Cat. No.: B8330170
M. Wt: 468.4 g/mol
InChI Key: XDPFWKUUFXZLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a fluorene core substituted with diethyl, diphenyl, and bromo groups, which contribute to its distinct chemical behavior .

Properties

Molecular Formula

C29H26BrN

Molecular Weight

468.4 g/mol

IUPAC Name

7-bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine

InChI

InChI=1S/C29H26BrN/c1-3-29(4-2)27-19-21(30)15-17-25(27)26-18-16-24(20-28(26)29)31(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-20H,3-4H2,1-2H3

InChI Key

XDPFWKUUFXZLMK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)Br)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 9,9-diethyl-N,N-diphenylfluorene followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenes, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine exerts its effects is primarily through its interactions with other molecules. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of the systems it is introduced into. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as participation in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-diethyl-N,N-diphenyl-7-ethynyl-2-fluoreneamine
  • 9,9-diethyl-N,N-diphenyl-7-methoxy-2-fluoreneamine
  • 9,9-diethyl-N,N-diphenyl-7-chloro-2-fluoreneamine

Uniqueness

What sets 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the bromo group, in particular, allows for specific types of chemical modifications that are not possible with other substituents .

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